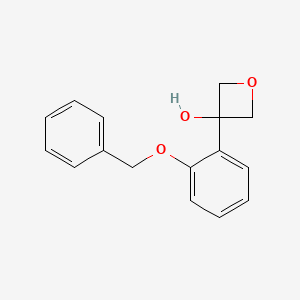![molecular formula C14H12N2O3 B11858822 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)- CAS No. 823235-10-5](/img/structure/B11858822.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring This particular compound is characterized by the presence of an oxo group at the 4-position, a prop-2-yn-1-yl group at the 3-position, and a methyl acetate group at the 2-position of the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetylation: The final step involves the acetylation of the 2-position with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or reduce other functional groups within the molecule.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions such as Sonogashira or Suzuki coupling to form more complex structures.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxo or hydroxyl groups, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Applications De Recherche Scientifique
(4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of novel materials, catalysts, and chemical intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and physiological responses.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline Derivatives: Compounds such as 2-methyl-4-oxo-3-(prop-2-yn-1-yl)quinazoline and 4-hydroxy-2-quinolones share structural similarities with (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate.
Indole Derivatives: Indole-based compounds also exhibit similar biological activities and chemical properties.
Uniqueness
The uniqueness of (4-Oxo-3-(prop-2-yn-1-yl)-3,4-dihydroquinazolin-2-yl)methyl acetate lies in its specific structural features, such as the combination of the oxo group, prop-2-yn-1-yl group, and methyl acetate group on the quinazoline core
Propriétés
Numéro CAS |
823235-10-5 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
(4-oxo-3-prop-2-ynylquinazolin-2-yl)methyl acetate |
InChI |
InChI=1S/C14H12N2O3/c1-3-8-16-13(9-19-10(2)17)15-12-7-5-4-6-11(12)14(16)18/h1,4-7H,8-9H2,2H3 |
Clé InChI |
JUDKEYCCMONCPN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC1=NC2=CC=CC=C2C(=O)N1CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)
![Methyl 2,4-dichlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11858758.png)





![5-Isopropyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11858773.png)



![1-Oxaspiro[4.5]dec-3-en-2-one, 4-(phenylthio)-](/img/structure/B11858802.png)
![(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11858816.png)

